

Unveiling the Spectroscopic Signature of Demethoxydeacetoxy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Demethoxydeacetoxy*

Cat. No.: B1150436

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Demethoxydeacetoxy** (DDPB), a significant metabolite of diterpene acids isolated from *Pseudolarix kaempferi*. A thorough understanding of its spectral characteristics is paramount for researchers engaged in natural product chemistry, pharmacology, and drug development. This document presents a compilation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate replication and further investigation.

Core Spectroscopic Data

The structural elucidation of **Demethoxydeacetoxy** relies heavily on the interpretation of its NMR and MS spectra. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses.

Table 1: ^1H NMR Spectroscopic Data for Demethoxydeacetoxy

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--|----------------------------------|--------------|---------------------------|
| Data not available in the searched resources | | | |

Table 2: ^{13}C NMR Spectroscopic Data for Demethoxydeacetoxypseudolaric acid B

| Position | Chemical Shift (δ , ppm) |
|--|----------------------------------|
| Data not available in the searched resources | |

Table 3: Mass Spectrometry (MS) Data for Demethoxydeacetoxypseudolaric acid B

| Ion/Fragment | m/z |
|--|-----|
| Data not available in the searched resources | |

Note: The specific ^1H NMR, ^{13}C NMR, and MS data for **Demethoxydeacetoxypseudolaric acid B** were not explicitly available in the public domain resources accessed for this guide. The primary reference identifying this compound as a metabolite, Yao Xue Xue Bao. 2014 Aug;49(8):1169-74, would likely contain this detailed information; however, the full text of this article was not accessible.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following protocols are based on standard methodologies employed for the analysis of natural products and are representative of the techniques likely used for the characterization of **Demethoxydeacetoxypseudolaric acid B**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 700 MHz instrument. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the protons in the molecule.

¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are recorded to identify the chemical shifts of all carbon atoms. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.

2D NMR Spectroscopy: To aid in the complete structural assignment, various two-dimensional NMR experiments are often performed, including:

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain insights into its fragmentation patterns.

Instrumentation: High-resolution mass spectrometry (HRMS) is crucial for obtaining accurate mass measurements. Common ionization techniques for natural products include Electrospray

Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

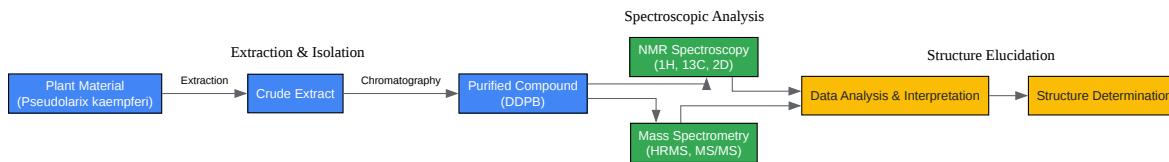
Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

- **Full Scan MS:** Provides the molecular ion peak (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$), from which the molecular weight can be determined.
- **Tandem MS (MS/MS):** The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which aids in structural elucidation.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Demethoxydeacetoxypseudolaric acid B**.



[Click to download full resolution via product page](#)

Figure 1. General workflow for the isolation and spectroscopic characterization of a natural product.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Demethoxydeacetoxypseudoaric acid B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1150436#spectroscopic-data-nmr-ms-for-demethoxydeacetoxypseudoaric-acid-b>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com